molecular formula C9H8N2O6S B2386860 2-(3,5-Dinitrophenylthio)propanoic acid CAS No. 883291-50-7

2-(3,5-Dinitrophenylthio)propanoic acid

Cat. No.: B2386860
CAS No.: 883291-50-7
M. Wt: 272.23
InChI Key: NITWPJHQDIGKOS-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenylthio)propanoic acid is an organic compound with the molecular formula C9H8N2O6S It is characterized by the presence of a dinitrophenyl group attached to a thioether linkage, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrophenylthio)propanoic acid typically involves the reaction of 3,5-dinitrochlorobenzene with thiopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the dinitrochlorobenzene, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrophenylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(3,5-Dinitrophenylthio)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving thiol groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrophenylthio)propanoic acid involves its interaction with biological molecules, particularly those containing thiol groups. The dinitrophenyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various molecular targets and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenylthio)propanoic acid
  • 2-(2,4-Dinitrophenylthio)propanoic acid
  • 2-(3,5-Dinitrophenylthio)butanoic acid

Uniqueness

2-(3,5-Dinitrophenylthio)propanoic acid is unique due to the specific positioning of the nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of two nitro groups enhances its electrophilic character, making it more reactive in certain chemical transformations compared to similar compounds with fewer or differently positioned nitro groups.

Properties

IUPAC Name

2-(3,5-dinitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-6(10(14)15)2-7(4-8)11(16)17/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWPJHQDIGKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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